Cas no 1806374-37-7 (2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride)
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
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- Inchi: 1S/C7H5ClFNO4S/c1-4-2-3-5(10(11)12)6(9)7(4)15(8,13)14/h2-3H,1H3
- InChI Key: AXAWMZVXAAECDO-UHFFFAOYSA-N
- SMILES: ClS(C1C(=C(C=CC=1C)[N+](=O)[O-])F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 349
- XLogP3: 2.2
- Topological Polar Surface Area: 88.3
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014485-250mg |
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride |
1806374-37-7 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A010014485-500mg |
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride |
1806374-37-7 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010014485-1g |
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride |
1806374-37-7 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
Comprehensive Overview of 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride (CAS No. 1806374-37-7)
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride (CAS No. 1806374-37-7) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of nitroaromatic sulfonyl chlorides, which are pivotal intermediates in the development of agrochemicals, dyes, and advanced materials. Its unique molecular structure, featuring a fluoro and methyl substituent, enhances reactivity and selectivity in nucleophilic substitution reactions, making it a valuable tool for chemists.
The growing demand for fluorinated compounds in drug discovery has spotlighted 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride as a key building block. Researchers frequently search for "sulfonyl chloride applications" or "nitrobenzenesulfonyl chloride synthesis" to explore its role in creating biologically active molecules. Its compatibility with cross-coupling reactions and peptide modifications aligns with trends in green chemistry and sustainable synthesis, addressing concerns about environmental impact.
From a technical perspective, the CAS No. 1806374-37-7 compound exhibits stability under controlled conditions, though proper handling protocols are essential. Its nitro group and sulfonyl chloride functionality enable diverse transformations, such as amidation and esterification, which are critical for producing high-value intermediates. Recent publications highlight its use in designing fluorescence probes and covalent inhibitors, reflecting its versatility in life sciences.
In the context of industrial applications, 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride is often compared to analogous halogenated sulfonyl chlorides due to its balanced reactivity and cost-effectiveness. Queries like "how to purify sulfonyl chlorides" or "storage conditions for nitroaromatics" underscore practical challenges faced by manufacturers. Innovations in catalytic processes and waste reduction further elevate its relevance in modern chemical production.
Analytical characterization of this compound typically involves NMR spectroscopy, HPLC, and mass spectrometry to ensure purity and structural integrity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a distinct electronic profile, influencing its behavior in electrophilic aromatic substitution reactions. Such properties are frequently discussed in forums focusing on organic synthesis optimization.
Future research directions for CAS No. 1806374-37-7 may explore its potential in material science, such as polymer functionalization or MOF (Metal-Organic Framework) development. As the scientific community prioritizes atom-efficient methodologies, this compound’s role in C-H activation and photocatalysis could gain traction. Collaborative studies between academia and industry will likely drive innovations leveraging its multifunctional architecture.
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